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molecular formula C15H20O B1589487 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarbaldehyde CAS No. 92654-79-0

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarbaldehyde

Cat. No. B1589487
M. Wt: 216.32 g/mol
InChI Key: RRAGXXOTEICTAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765719B2

Procedure details

The synthesis process is as set forth in the chemical reaction formula below. The CAN in the reaction path stands for cerium ammonium nitrate. To 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-methylnaphthalene (b) (202 mg, 1.00 mol) were added acetic acid (8.2 mL) and cerium ammonium nitrate (2.40 g, 4.37 mol) followed by stirring at 100° C. for 1 hour. The reaction solution was poured into ice water and extracted by ethyl acetate. The organic layer was washed by water, a saturated sodium hydrogen carbonate aq. solution and a saturated saline solution, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product was purified by silica gel chromatography using hexane/ethyl acetate (15/1) as an elution solvent. The yield was 106 mg (49%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cerium ammonium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
202 mg
Type
reactant
Reaction Step Three
Name
cerium ammonium nitrate
Quantity
2.4 g
Type
reactant
Reaction Step Three
Quantity
8.2 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=[N+]([O-])[O-].[O-][N+](=O)[O-].[O-][N+](=O)[O-].[O-][N+](=O)[O-].[O-][N+](=O)[O-].[O-][N+](=O)[O-].[Ce+4].[NH4+].[NH4+].[N+]([O-])([O-])=[O:29].[NH4+].[Ce].[CH3:34][C:35]1([CH3:48])[CH2:44][CH2:43][C:42]([CH3:46])([CH3:45])[C:41]2[CH:40]=[C:39]([CH3:47])[CH:38]=[CH:37][C:36]1=2>C(O)(=O)C>[CH3:34][C:35]1([CH3:48])[CH2:44][CH2:43][C:42]([CH3:46])([CH3:45])[C:41]2[CH:40]=[C:39]([CH:47]=[O:29])[CH:38]=[CH:37][C:36]1=2 |f:0.1.2.3.4.5.6.7.8,9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[N+]([O-])[O-].[O-][N+]([O-])=O.[O-][N+]([O-])=O.[O-][N+]([O-])=O.[O-][N+]([O-])=O.[O-][N+]([O-])=O.[Ce+4].[NH4+].[NH4+]
Step Two
Name
cerium ammonium nitrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+].[Ce]
Step Three
Name
Quantity
202 mg
Type
reactant
Smiles
CC1(C=2C=CC(=CC2C(CC1)(C)C)C)C
Name
cerium ammonium nitrate
Quantity
2.4 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+].[Ce]
Name
Quantity
8.2 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
by stirring at 100° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted by ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed by water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium hydrogen carbonate aq. solution and a saturated saline solution, dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1(C=2C=CC(=CC2C(CC1)(C)C)C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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